molecular formula C6H12ClNO2 B585911 (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride CAS No. 158414-44-9

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Cat. No.: B585911
CAS No.: 158414-44-9
M. Wt: 165.617
InChI Key: LVBDVNLIEHCCTP-TYSVMGFPSA-N
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Description

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentanecarboxylic acid derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride involves its role as a proton donor, facilitating the formation of new chemical bonds. It is also involved in the formation of hydrogen bonds and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of chiral drugs and other specialized applications.

Properties

IUPAC Name

(1R,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679940
Record name (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158414-44-9
Record name (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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